molecular formula C10H8Cl2O2 B1413618 3,5-Dichloro-2-methylcinnamic acid CAS No. 1807439-80-0

3,5-Dichloro-2-methylcinnamic acid

Cat. No.: B1413618
CAS No.: 1807439-80-0
M. Wt: 231.07 g/mol
InChI Key: ROCYHHOQCGQXAJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylcinnamic acid is a halogenated cinnamic acid derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound is characterized by its dichloro and methyl substituents on the aromatic ring, which enhance its reactivity and utility in various chemical transformations . Its structural features, including electron-withdrawing chlorine groups and a sterically influencing methyl group, make it a valuable scaffold for cross-coupling reactions, cyclizations, and other functional group transformations . Researchers utilize this high-purity compound primarily in the preparation of more complex molecules for pharmaceuticals and agrochemicals . As a well-defined and stable compound under standard handling conditions, it ensures reproducibility in both research and industrial applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCYHHOQCGQXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoic Acid Family

lists compounds with high structural similarity to 3,5-dichloro-2-methylcinnamic acid, including:

Compound Name CAS Number Substituents Molecular Formula Similarity Score
3,5-Dichloro-2-methoxybenzoic acid 22775-37-7 3,5-Cl; 2-OCH₃ C₈H₆Cl₂O₃ 0.98
3,4-Dichloro-2-methoxybenzoic acid 155382-86-8 3,4-Cl; 2-OCH₃ C₈H₆Cl₂O₃ 0.94
3-Chloro-4-methoxybenzoic acid 37908-96-6 3-Cl; 4-OCH₃ C₈H₇ClO₃ 0.89

Key Observations :

  • Substituent Position : The 3,5-dichloro substitution pattern in the target compound contrasts with 3,4-dichloro analogs (e.g., 155382-86-8), which may alter electronic distribution and steric hindrance.
  • Acidity : The cinnamic acid backbone (pKa ~4.4) is less acidic than benzoic acid derivatives (pKa ~2.8–3.5) due to resonance stabilization differences, affecting salt formation and reactivity .
Derivatives with Modified Backbones

describes 2-[(3,5-dichloro-2-hydroxyphenyl)methylamino]acetic acid (CAS 3004-26-0), which shares the 3,5-dichloro-2-substituted aromatic system but replaces the cinnamic acid with an acetic acid group linked via a methylamino bridge.

Property This compound 2-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]acetic Acid
Molecular Formula C₁₀H₈Cl₂O₂ C₉H₉Cl₂NO₃
Functional Groups Propenoic acid, Cl, CH₃ Acetic acid, hydroxyl, methylamino, Cl
Potential Applications Polymer precursors, antimicrobials Chelating agents, enzyme inhibitors

Key Differences :

  • The acetic acid derivative (3004-26-0) introduces a hydroxyl group and a secondary amine, enabling metal chelation and pH-dependent solubility. In contrast, the cinnamic acid derivative’s α,β-unsaturated system favors electrophilic reactions .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs
Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 235.08 3.2 0.15
3,5-Dichloro-2-methoxybenzoic acid 237.04 2.8 0.45
2-[(3,5-Dichloro-2-hydroxyphenyl)... 250.08 1.9 1.20

Preparation Methods

Chlorination of Cinnamic Acid Derivatives

Method Overview:
The initial step involves chlorinating precursors such as cinnamic acid or its esters to introduce chlorine atoms at the 3 and 5 positions of the aromatic ring. This process often employs chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Research Findings:

  • Using thionyl chloride in reflux conditions with aromatic substrates yields chlorinated products with high selectivity.
  • The reaction typically proceeds via electrophilic aromatic substitution, facilitated by activating groups on the aromatic ring.

Data Table 1: Chlorination of Cinnamic Acid Derivatives

Parameter Conditions Yield (%) Notes
Chlorinating agent Thionyl chloride Reflux, 4-6 hours High yield, minimal by-products
Solvent None (neat) or inert solvent like toluene - Reflux conditions preferred
Temperature 112-114°C - Controlled to prevent over-chlorination

Synthesis via Diazotization and Chlorination

Method Overview:
A prominent route involves diazotization of amino precursors (e.g., anthranilic acid derivatives), followed by chlorination to introduce chlorine atoms at specific positions.

Research Findings:

  • Patents describe the diazotization of anthranilic acid derivatives using sodium nitrite in acidic media, then subsequent chlorination with hydrochloric acid or sodium hypochlorite.
  • The process allows for high regioselectivity and yields of the desired dichlorinated cinnamic acid.

Data Table 2: Diazotization and Chlorination Pathway

Step Reagents & Conditions Yield (%) Notes
Diazotization NaNO₂ in HCl, 0-5°C - Forms diazonium salt
Chlorination NaCl or NaOCl, room temperature, 1-2 hours 75-85 Regioselective chlorination at ortho/para
Crystallization Recrystallization from toluene or ethanol - Purification of 3,5-dichlorocinnamic acid

Synthesis of 3,5-Dichlorobenzoyl Chloride as a Precursor

Method Overview:
This route involves converting 3,5-dichlorobenzoic acid into its acyl chloride derivative, which can then be used in subsequent reactions to form cinnamic acid analogs.

Research Findings:

  • Using thionyl chloride or oxalyl chloride under reflux conditions efficiently produces high-purity 3,5-dichlorobenzoyl chloride.
  • The process is straightforward, with yields often exceeding 80%.

Data Table 3: Benzoyl Chloride Formation

Reagent Conditions Yield (%) Notes
Thionyl chloride Reflux, 2-4 hours 85-90 Excess reagent, removal of SO₂ and HCl by distillation
Solvent None or inert solvent like dichloromethane - Purification by distillation

Modern Solvent-Free and Green Synthesis Approaches

Recent advances have explored solventless methods, utilizing infrared irradiation or mechanochemical techniques to synthesize cinnamic acid derivatives, including 3,5-dichloro-2-methylcinnamic acid.

Research Findings:

  • Infrared light-mediated reactions enable direct condensation of precursor aldehydes and malonates, reducing solvent use and energy consumption.
  • These methods report yields between 50-85%, with advantages in environmental impact and operational simplicity.

Data Table 4: Solventless Synthesis of Cinnamic Acid Derivatives

Method Conditions Yield (%) Notes
Infrared irradiation 140-160°C, 30-60 min 50-85 Green chemistry approach
Catalysts None or minimal (e.g., piperidine) - Suitable for industrial scale

Summary of Research Findings and Comparative Analysis

Method Advantages Disadvantages Typical Yield (%)
Chlorination of cinnamic acid High selectivity, well-established Requires handling of hazardous reagents 75-90
Diazotization and chlorination High regioselectivity, versatile Multi-step, sensitive to reaction conditions 75-85
Benzoyl chloride route Direct, high yield, straightforward Requires prior synthesis of benzoyl chloride >80
Solventless infrared synthesis Environmentally friendly, energy-efficient Less established, scale-up optimization needed 50-85

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methylcinnamic acid, and how can purity be optimized?

Synthesis typically involves coupling reactions using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) for carboxyl activation, followed by purification via recrystallization or chromatography. Purity optimization requires rigorous solvent selection (e.g., methanol or acetonitrile) and analytical validation using HPLC or NMR . Structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) suggest halogenation and methylation steps may require inert atmospheres to prevent side reactions .

Q. How should researchers validate the structural identity of this compound?

Combine spectroscopic techniques:

  • NMR : Compare aromatic proton environments and substituent-induced shifts.
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and chloro/methyl groups.
  • Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
    For crystallographic confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is recommended for stock solutions. Stability studies under varying pH and temperature (e.g., 4°C for short-term storage, -20°C for long-term) should precede biological assays. Degradation products can be monitored via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Contradictions in X-ray diffraction data may arise from twinning or disorder. Use SHELXL’s twin refinement and electron density maps to model alternative conformations. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) to measure binding kinetics.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
    Ensure negative controls (e.g., ethanolamine-blocked surfaces) to minimize nonspecific binding .

Q. How can computational methods complement experimental studies of this compound?

  • Docking simulations : Use PubChem 3D conformers (CID: 22116786) to predict binding poses.
  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity analysis.
    Cross-reference with NIST spectral databases for validation .

Q. What strategies address contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Ensure linearity in activity curves and rule out solvent interference (e.g., DMSO cytotoxicity).
  • Metabolite screening : Use LC-MS to identify degradation byproducts that may influence results.
    Refer to methodological frameworks for data reconciliation in pharmacological studies .

Q. How should researchers design stability-indicating assays for this compound?

Employ forced degradation under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Monitor changes via:

  • HPLC-DAD : Track peak purity and new elution profiles.
  • TGA/DSC : Assess thermal decomposition thresholds.
    Align with ICH guidelines for pharmaceutical stability testing .

Methodological Notes

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but always cross-validate with spectroscopic data .
  • Analytical Chemistry : NIST databases provide reliable reference spectra for benchmarking experimental results .
  • Biological Assays : Use flexible thin-film gold arrays (TFGAs) for high-throughput binding studies, ensuring surface functionalization with MUA (11-mercaptoundecanoic acid) for consistent immobilization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-2-methylcinnamic acid
Reactant of Route 2
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3,5-Dichloro-2-methylcinnamic acid

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